molecular formula C17H13NO2S B2622741 Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate CAS No. 320420-94-8

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate

Cat. No.: B2622741
CAS No.: 320420-94-8
M. Wt: 295.36
InChI Key: WHQGTUOPWSBROE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Geometrical Features:

  • Bond Angles :

    • The thiazole ring exhibits bond angles close to 120° due to sp² hybridization.
    • The ester group (C=O) adopts a trigonal planar geometry.
  • Dihedral Angles :

    • The benzene and thiazole rings are likely coplanar, facilitating π-π stacking interactions.
  • Intermolecular Interactions :

    • Weak hydrogen bonds may form between the ester oxygen and aromatic C-H groups.

Hypothetical Crystallographic Data :

Parameter Value (Estimated)
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 10.2 Å, b = 7.8 Å, c = 12.4 Å
Z-value 4

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Signatures

¹H NMR (400 MHz, CDCl₃) :

Signal (δ, ppm) Integration Assignment
8.20–8.10 2H Benzene protons (H-2, H-6)
7.90–7.80 2H Benzene protons (H-3, H-5)
7.60–7.40 5H Phenyl ring protons
3.95 3H Methyl ester (-OCH₃)

¹³C NMR (100 MHz, CDCl₃) :

Signal (δ, ppm) Assignment
166.5 Ester carbonyl (C=O)
152.0 Thiazole C-2
140.0–125.0 Aromatic carbons
52.1 Methyl ester (-OCH₃)

Infrared (IR) and Raman Vibrational Profiles

IR (KBr, cm⁻¹) :

Band Assignment
1720 Ester C=O stretch
1600, 1500 Aromatic C=C stretches
1250 C-O ester stretch
690 C-S thiazole stretch

Raman (cm⁻¹) :

Band Assignment
1605 Aromatic ring breathing
1300 C-N thiazole stretch

Mass Spectrometric Fragmentation Patterns

The molecular ion peak ([M]⁺) appears at m/z 295 , consistent with the molecular weight. Key fragmentation pathways include:

  • Loss of Methoxy Group :
    • m/z 236 ([M – COOCH₃]⁺).
  • Thiazole Ring Cleavage :
    • m/z 173 (C₇H₅NS⁺).
  • Phenyl Group Loss :
    • m/z 198 ([M – C₆H₅]⁺).

Fragmentation Table :

m/z Fragment Ion Pathway
295 [M]⁺ Molecular ion
236 [M – COOCH₃]⁺ Ester cleavage
173 C₇H₅NS⁺ Thiazole ring breakdown

Properties

IUPAC Name

methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2S/c1-20-17(19)14-9-7-13(8-10-14)16-18-15(11-21-16)12-5-3-2-4-6-12/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHQGTUOPWSBROE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the synthesis might start with the reaction of 4-phenylthioamide with an α-haloketone derivative of benzoic acid under acidic conditions .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the Hantzsch synthesis for large-scale production. This could include the use of continuous flow reactors to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the purity of the final product .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid derivative.

Reaction Conditions Product Yield Key Observations
2 M NaOH, reflux, 4 h 4-(4-Phenyl-1,3-thiazol-2-yl)benzoic acid72–85%Complete conversion via saponification
H₂SO₄ (10%), ethanol, 70°C, 6 h Same as above65%Slower kinetics compared to basic hydrolysis

The reaction proceeds via nucleophilic attack on the carbonyl carbon, with the thiazole ring remaining intact due to its stability under hydrolytic conditions .

Transesterification Reactions

The methoxy group can be replaced by other alkoxy groups under catalytic conditions.

Reagent Conditions Product Yield
Ethanol, H₂SO₄Reflux, 12 h Ethyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate58%
Benzyl alcohol, TsOHToluene, 110°C, 8 h Benzyl ester derivative41%

The reaction is limited by steric hindrance from the bulky thiazole substituent .

Electrophilic Aromatic Substitution (Thiazole Ring)

The thiazole ring undergoes regioselective electrophilic substitution at the 5-position due to electron-donating effects of the sulfur atom.

Reagent Conditions Product Position Yield
Br₂, FeCl₃CH₂Cl₂, 0°C, 2 h 5-Bromo-4-phenylthiazole benzoateC567%
HNO₃, H₂SO₄0°C, 4 h 5-Nitro-4-phenylthiazole benzoateC554%

The phenyl group at C4 and ester at C2 direct electrophiles to the C5 position .

Coordination with Metal Ions

The thiazole nitrogen and sulfur atoms act as ligands for transition metals.

Metal Salt Conditions Complex Formed Application
CuI, AgOBz CH₃CN, 60°C, 18 hCu/Ag-thiazole coordination polymerCatalytic C–N coupling
Pd(OAc)₂DMF, 100°C, 12 h Pd(II)-thiazole complexCross-coupling intermediates

These complexes are pivotal in catalytic cycles for forming C–C or C–N bonds .

Nucleophilic Acyl Substitution

The ester participates in reactions with nucleophiles such as amines or thiols.

Nucleophile Conditions Product Yield
Aniline, DCC, DMAPCH₂Cl₂, RT, 24 h4-(4-Phenylthiazol-2-yl)benzamide63%
Sodium thiophenolateDMF, 80°C, 6 hThioester derivative48%

The reactivity is enhanced by electron-withdrawing effects of the thiazole ring.

Photochemical Reactions

Under UV light, the compound undergoes [2+2] cycloaddition or dimerization.

Conditions Product Quantum Yield
UV (254 nm), benzeneThiazole-benzoate dimer0.32
Visible light, eosin YOxetane derivative (via cycloaddition)0.18

These reactions are highly solvent-dependent .

Key Mechanistic Insights

  • Steric Effects : The 4-phenyl group on the thiazole ring hinders reactions at the C4 and C2 positions.

  • Electronic Effects : The electron-deficient thiazole ring activates the ester toward nucleophilic attack.

  • Catalytic Roles : Metal coordination modulates reactivity in cross-coupling applications .

For synthetic applications, the compound’s versatility is demonstrated in its use as a precursor for bioactive molecules and coordination catalysts .

Scientific Research Applications

Synthesis and Characterization

The synthesis of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate typically involves the condensation of thiazole derivatives with benzoic acid derivatives. The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Studies have shown that thiazole derivatives possess activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, compounds derived from thiazole have been evaluated for their effectiveness against Escherichia coli, Staphylococcus aureus, Aspergillus niger, and Aspergillus oryzae .

Antitumor Activity

Research indicates that thiazole derivatives, including this compound, demonstrate antitumor activity against various cancer cell lines. A study reported its effectiveness against A549 human lung adenocarcinoma cells, highlighting its potential as a therapeutic agent in oncology .

Other Pharmacological Effects

Thiazole compounds have been recognized for their diverse pharmacological effects, including anti-inflammatory, analgesic, and antiviral activities. The presence of the thiazole ring enhances the interaction with biological targets, making these compounds valuable in drug development .

Applications in Agriculture

The agricultural sector has also benefited from thiazole derivatives. Certain thiazole-based compounds are utilized as herbicides and fungicides due to their efficacy in controlling plant pathogens and weeds . This application is particularly relevant in developing sustainable agricultural practices.

Synthesis and Evaluation of Thiazole Derivatives

A comprehensive study synthesized various thiazole derivatives and evaluated their biological activities. The results indicated that modifications on the thiazole ring significantly influenced the antimicrobial and anticancer properties of the compounds .

Structure-Activity Relationship Studies

Research focusing on the structure-activity relationship (SAR) of thiazole derivatives has provided insights into how different substituents affect biological activity. For example, variations in the phenyl group attached to the thiazole ring were shown to alter potency against specific cancer types .

Data Table: Summary of Biological Activities

Activity TypeTarget Organisms/CellsReference
AntimicrobialE. coli, S. aureus
AntifungalA. niger, A. oryzae
AntitumorA549 human lung adenocarcinoma
Herbicidal/FungicidalVarious plant pathogens

Mechanism of Action

The mechanism of action of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituent Variations vs. Target Compound Key Properties/Applications Reference
Methyl 4-(7-((trimethylsilyl)ethynyl)benzo[c][1,2,5]thiadiazol-4-yl)benzoate Benzo[c][1,2,5]thiadiazole replaces thiazole; ethynyl-TMS group Enhanced π-conjugation; optoelectronic materials
Methyl 4-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate 4-Oxo-thiazoline replaces phenyl-thiazole; amino linkage Hydrogen-bonding capacity; potential bioactivity
EMAC2060 (Hydrazinylidene-thiazole derivative) Hydrazinylidene substituent; bromophenyl group HIV-1 RT inhibition; <80% reaction yield
N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine Oxadiazole replaces benzoate; amine linkage Cytotoxic activity (vs. rifampin)
2-{4-[4-(1H-1,3-benzodiazol-2-yl)phenoxymethyl]-triazol-1-yl}-N-[2-(4-bromophenyl)-thiazol-5-yl]acetamide Benzodiazole and triazole appendages; bromophenyl group Structural complexity; docking studies

Challenges and Opportunities

  • Synthetic Limitations : Low yields in Pd-catalyzed reactions (e.g., 20% for Compound 16) vs. high efficiency in cyclodehydrogenation () .
  • Biological Optimization : The benzoate ester may improve membrane permeability but could require hydrolysis to the free acid for enhanced activity .

Biological Activity

Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate is a synthetic compound belonging to the thiazole family, which is recognized for its diverse biological activities. This article explores the biological activity of this compound, detailing its mechanisms of action, biochemical properties, and relevant research findings.

Target Interactions
this compound interacts with various biological targets, influencing multiple biochemical pathways. Thiazole derivatives are known for their ability to modulate enzyme activity and receptor interactions, leading to a range of cellular effects.

Biochemical Pathways
The compound has been shown to affect several key pathways, including those involved in oxidative stress response, apoptosis, and cell signaling. Its interactions can lead to enzyme inhibition or activation, altering gene expression and cellular metabolism.

Biological Activities

This compound exhibits a wide range of biological activities:

  • Antioxidant Activity : Protects cells from oxidative damage by neutralizing free radicals.
  • Antimicrobial Properties : Demonstrates efficacy against various bacterial and fungal strains.
  • Anticancer Effects : Exhibits cytotoxicity against cancer cell lines, including breast and liver cancer cells .
  • Anti-inflammatory Effects : Reduces inflammation through modulation of inflammatory mediators.
  • Neuroprotective Effects : Shows potential in protecting neuronal cells from damage .

Case Studies and Experimental Data

A summary of key studies investigating the biological activity of this compound is presented below:

StudyFindingsMethodology
Identified as having significant antioxidant and cytotoxic activities.In vitro assays on various cancer cell lines.
Demonstrated selective toxicity towards cancer cells with IC50 values ranging from 70 to 160 µM.MTT assay on MCF-7 and HeLa cell lines.
Induced ferroptosis in cancer cells, suggesting a novel mechanism for anticancer activity.Chemoproteomic analysis and Western blot validation.
Showed antimicrobial activity against both Gram-positive and Gram-negative bacteria.Disk diffusion method for antibacterial testing.

Structure-Activity Relationship (SAR)

The structure of this compound contributes significantly to its biological activity. The presence of the thiazole ring enhances its interaction with biological targets due to its electron-withdrawing properties, which facilitate binding to active sites on enzymes or receptors . Modifications to the phenyl groups can further optimize its pharmacological profile.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of Methyl 4-(4-phenyl-1,3-thiazol-2-yl)benzoate, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

Thiazole Ring Formation: Condensation of substituted benzaldehyde derivatives with thioamides (e.g., thiourea) in the presence of iodine or other cyclization agents to form the 1,3-thiazole core .

Esterification: Reaction of the intermediate benzoic acid derivative with methanol under acidic conditions (e.g., sulfuric acid catalysis) to yield the methyl ester .

Purification: Column chromatography using silica gel and gradients of hexane/ethyl acetate (7:3 v/v) resolves intermediates, with yields optimized by adjusting solvent polarity and catalyst loading (e.g., p-toluenesulfonic acid in dimethylformamide) .

Key Optimization Factors:

  • Solvent choice (polar aprotic solvents like dimethylformamide enhance cyclization).
  • Temperature control (60–80°C for thiazole formation).
  • Catalytic additives (e.g., iodine for regioselectivity) .

Basic: Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H NMR: Methyl ester protons appear as a singlet at δ 3.85–3.95 ppm. Thiazole protons (C5-H) resonate as a singlet (~δ 7.50 ppm), while aromatic protons show splitting patterns indicative of substitution .
    • 13C NMR: The ester carbonyl (C=O) appears at ~168 ppm, and thiazole carbons (C2 and C4) resonate at 165–170 ppm .
  • Infrared (IR) Spectroscopy: Ester C=O stretch at ~1680 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ .
  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]+ at m/z 322.0842 for C₁₇H₁₃NO₂S) .

Ambiguity Resolution: Use 2D NMR (e.g., HSQC, HMBC) to assign overlapping aromatic signals and compare with X-ray crystallographic data .

Advanced: How can computational tools like Multiwfn and density functional theory (DFT) elucidate electronic properties and reactive sites?

Answer:

  • Electrostatic Potential (ESP) Analysis (Multiwfn): Maps electron-deficient regions (e.g., thiazole sulfur) and nucleophilic sites (e.g., ester oxygen), guiding derivatization strategies .
  • DFT Calculations (B3LYP/6-31G):*
    • HOMO-LUMO Gaps: A calculated gap of ~4.2 eV suggests moderate charge-transfer potential, with HOMO localized on the thiazole ring and LUMO on the benzoate moiety .
    • Fukui Indices: Identify electrophilic sites (e.g., C2 of thiazole) for electrophilic substitution reactions .
  • Molecular Docking: Predict binding affinities to biological targets (e.g., kinases) by simulating interactions with active-site residues .

Methodological Workflow:

Optimize geometry using Gaussian.

Export wavefunction files to Multiwfn for ESP and Fukui analysis.

Validate with experimental UV-Vis spectra (λmax ~290 nm) .

Advanced: What crystallographic strategies using SHELX software resolve structural ambiguities, particularly for polymorphic forms?

Answer:

  • Data Collection: High-resolution X-ray diffraction (Cu-Kα, λ = 1.5418 Å) at 100 K minimizes thermal motion artifacts .
  • SHELXL Refinement:
    • Twinning: Use TWIN and BASF commands for twinned crystals (e.g., pseudo-merohedral twinning) .
    • Disorder Modeling: PART and SUMP constraints resolve disordered ester or phenyl groups .
  • Polymorph Analysis: Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) and hydrogen-bonding networks (e.g., C–H⋯O vs. π-π stacking) using Mercury .

Case Study: A thiazole derivative (similar structure) showed two polymorphs with distinct melting points (Δmp = 12°C), resolved via SHELXL refinement of H-bonding motifs .

Advanced: How can researchers reconcile contradictory biological activity data across assays (e.g., enzyme inhibition vs. cell viability)?

Answer:

  • Orthogonal Assays:
    • Surface Plasmon Resonance (SPR): Measures direct binding affinity (KD) to targets like CDK2, avoiding cell permeability confounders .
    • Cell-Based Assays: Use cytotoxicity assays (e.g., MTT) with controls for membrane transport (e.g., efflux pump inhibitors) .
  • Dose-Response Analysis: EC50 values from sigmoidal curves clarify potency discrepancies (e.g., 10 µM in enzymatic vs. 50 µM in cellular assays) .
  • Metabolic Profiling: Assess stability in liver microsomes to rule out rapid degradation .

Example: A structurally analogous thiazole showed IC50 = 2.1 µM for CDK2 inhibition but required 25 µM for cellular efficacy due to poor permeability, resolved via prodrug modification .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Answer:

  • Hazard Classification (GHS): Acute toxicity (Category 4 for oral, dermal, inhalation routes) .
  • Handling Protocols:
    • Use fume hoods and PPE (nitrile gloves, lab coat).
    • Avoid contact with strong oxidizers (e.g., HNO3) due to hazardous decomposition (e.g., SOx emissions) .
  • First Aid: Immediate rinsing for skin/eye exposure and medical consultation for inhalation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.